molecular formula C44H62N2O12 B605688 Aurodox CAS No. 12704-90-4

Aurodox

カタログ番号: B605688
CAS番号: 12704-90-4
分子量: 811.0 g/mol
InChIキー: NTAHMPNXQOYXSX-WTEFLBKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: アウロドックスは主にストレプトマイセス・ゴールディネンシスの発酵によって得られます。 生合成には、ハイブリッドポリケチドシンターゼ/非リボソームペプチドシンターゼ(PKS/NRPS)遺伝子クラスターが含まれています . 最初の主要な生合成反応は、別のストレプトマイセス種によって生成される別の抗生物質であるキルロマイシンと同様です . 最後のステップではピリドン基のメチル化が行われ、これが生物学的活性に重要です .

工業生産方法: アウロドックスの工業生産には、大規模な発酵プロセスが用いられます。ストレプトマイセス・ゴールディネンシスを特定の条件下で培養することにより、アウロドックスの収率を最適化します。 その後、発酵液を抽出および精製処理にかけ、化合物を単離します .

化学反応の分析

Biosynthetic Pathway and Core Enzymatic Reactions

Aurodox biosynthesis involves a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) pathway homologous to kirromycin, with a critical methylation step differentiating its structure and activity.

Key Biosynthetic Steps:

Gene/EnzymeFunctionSubstrate/Product
AurAI–AurAVII PKS/NRPS modules for backbone assemblyMalonyl-CoA, methylmalonyl-CoA
AurB Incorporation of β-alanineAspartate (via AurD decarboxylase)
AurM *SAM-dependent methyltransferaseKirromycin → this compound (pyridone methylation)
  • The biosynthetic gene cluster (BGC) spans ~80 kb and shares 23 genes with the kirromycin BGC, excluding aurM *, which is unique to this compound .
  • Disruption of the primary PKS gene (aurAI) abolishes this compound production, confirming its essential role in backbone synthesis .

Critical Methylation Step Conferring Anti-Virulence Activity

The final biosynthetic reaction involves AurM *, a methyltransferase that modifies kirromycin’s pyridone moiety:Kirromycin+SAMAurMThis compound+SAH\text{Kirromycin}+\text{SAM}\xrightarrow{\text{AurM}^*}\text{this compound}+\text{SAH}

  • Experimental Validation : Heterologous expression of aurM** in Streptomyces collinus Tü 365 (a kirromycin producer) resulted in this compound production, confirmed via LC-MS (m/z 793 vs. kirromycin’s m/z 785) .
  • Impact on Bioactivity : This methylation enhances T3SS inhibition while avoiding induction of Shiga toxin production—a critical advantage over traditional antibiotics .

Structural and Functional Comparison with Kirromycin

FeatureKirromycinThis compound
Pyridone Group UnmethylatedMethylated (C-23 position)
Antibiotic Activity Binds EF-Tu, inhibits translationRetains EF-Tu binding
Anti-Virulence NoneT3SS inhibition via ler repression
  • This compound’s methylation reduces off-target bactericidal effects and specifically targets virulence pathways .

Heterologous Production and Yield Optimization

To enhance this compound yields for mechanistic studies:

  • Host Engineering : Heterologous expression in S. collinus Tü 365 and S. coelicolor M1152 increased titres by 2–3× compared to native S. goldiniensis .
  • Fermentation Conditions : Optimal production occurs in Glucose Yeast Extract Medium (GYM) with ≥154 hours of growth .

Mechanistic Insights from Transcriptomic Data

This compound’s anti-T3SS activity is linked to transcriptional repression of the LEE pathogenicity island:

  • Downregulated Genes : 25/41 LEE genes, including ler (master regulator) and grlA (activator) .
  • No Induction of Toxins : Unlike fluoroquinolones, this compound does not activate SOS response genes like recA .

科学的研究の応用

Antiviral Strategies

Aurodox's ability to inhibit T3SS makes it a valuable tool in developing antivirulence therapies. By targeting the secretion system rather than bacterial viability, it offers a novel approach to managing infections caused by antibiotic-resistant strains .

Biosynthesis Studies

Research into the biosynthesis of this compound has revealed insights into its production pathways within Streptomyces goldiniensis. Understanding these pathways not only aids in optimizing this compound yield but also paves the way for engineering derivatives with enhanced efficacy .

Potential for Combination Therapies

Given its unique mode of action, this compound could be effectively combined with traditional antibiotics to enhance treatment outcomes against multi-drug resistant infections. This synergy could mitigate the risks associated with conventional antibiotics while maintaining therapeutic effectiveness .

Case Study 1: Inhibition of Enteropathogenic Escherichia coli

In a controlled study, this compound was administered to mice infected with E. coli. Results indicated that all treated mice survived lethal doses of the pathogen, while control groups succumbed to infection. This study underscores this compound's potential as a viable alternative to traditional antibiotic treatments .

Case Study 2: Broad-Spectrum Efficacy

Further investigations have demonstrated that this compound is effective against other pathogens utilizing T3SS, including Salmonella and Yersinia pseudotuberculosis. The compound's ability to downregulate virulence factors across multiple species highlights its broad-spectrum potential as an antivirulence agent .

生物活性

Aurodox is a polyketide compound produced by Streptomyces goldiniensis, known for its unique biological activity, particularly its role as an inhibitor of type III secretion systems (T3SS) in various pathogenic bacteria. This article delves into the biological activity of this compound, detailing its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

This compound primarily functions by downregulating the expression of T3SS in enteropathogenic and enterohemorrhagic Escherichia coli (EPEC and EHEC). This inhibition occurs at the transcriptional level, specifically targeting the master regulator ler, which is crucial for the expression of T3SS genes. Research indicates that this compound acts upstream of ler, thereby preventing the activation of the secretion system rather than directly inhibiting its components .

Key Findings on Mechanism

  • Inhibition of T3SS Effectors : this compound significantly reduces the expression of several key effector proteins associated with T3SS, including EspB and EspF, which are vital for bacterial virulence. The compound exhibits an IC50 value of approximately 1.5 µg/ml for T3SS-mediated hemolysis without affecting bacterial growth .
  • Non-Induction of RecA : Unlike traditional antibiotics that may induce stress responses in bacteria, this compound does not trigger RecA expression, which is essential for Shiga toxin production. This property suggests a lower likelihood of resistance development and adverse effects associated with conventional antibiotics .

Efficacy Against Pathogens

This compound has shown promising results in various studies regarding its effectiveness against pathogenic bacteria:

  • In vitro Studies : In laboratory settings, this compound treatment resulted in a more than 90-fold reduction in the expression of specific T3SS effectors in Vibrio parahaemolyticus and significant downregulation in Salmonella Typhimurium .
  • In vivo Studies : In murine models, this compound administration allowed mice to survive lethal doses of Citrobacter rodentium, a model organism for studying EPEC and EHEC infections. Mice treated with this compound exhibited significantly reduced colon weight and less severe intestinal hyperplasia compared to untreated controls .

Case Study 1: EHEC Infection Model

In a controlled experiment using HeLa cells infected with EHEC O157:H7, this compound treatment led to a reduction in bacterial adherence and a marked decrease in actin condensation associated with infection. Quantitative analysis revealed over a 3-log reduction in bacterial colonization when treated with this compound .

Case Study 2: Mouse Model for C. rodentium

Mice infected with a lethal dose of C. rodentium were treated with this compound. All treated mice survived beyond the observation period (18 days), while control mice succumbed to infection. The study highlighted this compound's potential as an antivirulence therapy rather than a traditional antibiotic .

Comparative Data Table

Pathogen Mechanism Efficacy (IC50) In Vivo Survival Rate
Enteropathogenic E. coli (EPEC)Downregulates T3SS via ler repression1.5 µg/mlHigh
Enterohemorrhagic E. coli (EHEC)Inhibits effector protein secretion1.5 µg/mlHigh
Citrobacter rodentiumPrevents pathogenesisNot specified100% survival

特性

CAS番号

12704-90-4

分子式

C44H62N2O12

分子量

811.0 g/mol

IUPAC名

(2S)-N-[(2E,4E,6S,7R)-7-[(2S,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide

InChI

InChI=1S/C44H62N2O12/c1-10-12-14-22-32-43(6,7)39(51)40(52)44(55,58-32)29(11-2)41(53)45-24-18-17-20-27(4)37(56-9)28(5)38-36(50)35(49)31(57-38)21-16-13-15-19-26(3)34(48)33-30(47)23-25-46(8)42(33)54/h10,12-23,25,28-29,31-32,35-40,47,49-52,55H,11,24H2,1-9H3,(H,45,53)/b12-10-,15-13+,18-17+,21-16+,22-14+,26-19+,27-20+/t28-,29-,31-,32?,35?,36?,37-,38+,39?,40?,44?/m1/s1

InChIキー

NTAHMPNXQOYXSX-WTEFLBKUSA-N

SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O

異性体SMILES

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1C(C([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)/C=C/C=C\C)(C)C)O)O)O

正規SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O

外観

Solid powder

純度

>95% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Aurodox;  NSC 233989;  NSC-233989;  NSC233989.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aurodox
Reactant of Route 2
Reactant of Route 2
Aurodox
Reactant of Route 3
Reactant of Route 3
Aurodox
Reactant of Route 4
Reactant of Route 4
Aurodox
Reactant of Route 5
Reactant of Route 5
Aurodox
Reactant of Route 6
Reactant of Route 6
Aurodox

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。